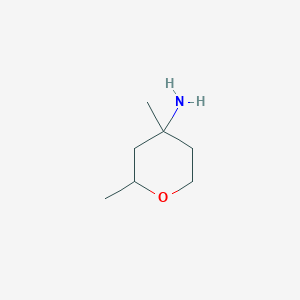
2,4-Dimethyloxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyloxan-4-amine is an organic compound with the molecular formula C7H15NO. It is also known by other names such as 2,2-dimethyltetrahydro-2H-pyran-4-amine. This compound is characterized by the presence of an oxane ring with two methyl groups and an amine group attached to it. It appears as a colorless to yellowish liquid or solid and is easily soluble in water and common organic solvents .
Preparation Methods
The preparation of 2,4-Dimethyloxan-4-amine involves several synthetic routes. One common method is the reaction of 2,2-dimethyltetrahydropyran with ammonia. This reaction typically requires specific conditions such as controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve the use of catalysts and optimized reaction conditions to scale up the synthesis process efficiently.
Chemical Reactions Analysis
2,4-Dimethyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine group in this compound can participate in substitution reactions with electrophiles, forming substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or ethanol. .
Scientific Research Applications
2,4-Dimethyloxan-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethyloxan-4-amine involves its interaction with molecular targets and pathways within biological systems. As an amine, it can act as a nucleophile, participating in various biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its role in drug synthesis or as a reagent in chemical reactions .
Comparison with Similar Compounds
2,4-Dimethyloxan-4-amine can be compared with other similar compounds, such as:
2,2-Dimethyltetrahydro-2H-pyran-4-amine: This compound shares a similar structure but may have different reactivity and applications.
4-Amino-2,2-dimethyltetrahydropyran: Another structurally related compound with potential differences in chemical behavior and uses. The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and amine groups, which influence its reactivity and applications
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,4-dimethyloxan-4-amine |
InChI |
InChI=1S/C7H15NO/c1-6-5-7(2,8)3-4-9-6/h6H,3-5,8H2,1-2H3 |
InChI Key |
BQTOQUPSHAAGQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCO1)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13250994.png)
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13250995.png)
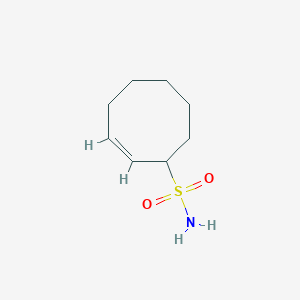
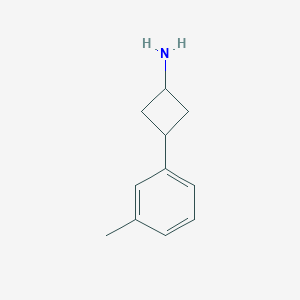
![N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine](/img/structure/B13251013.png)
amine](/img/structure/B13251033.png)
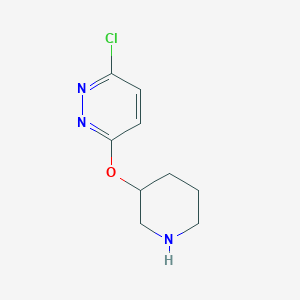
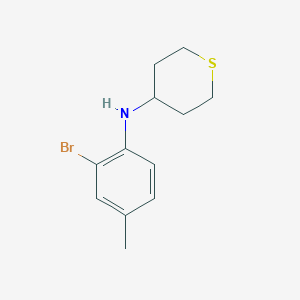
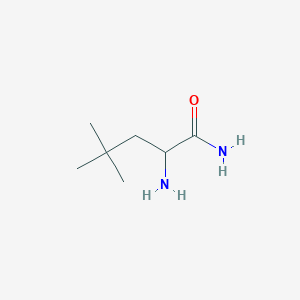
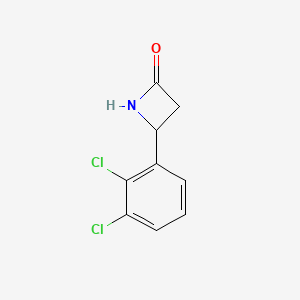
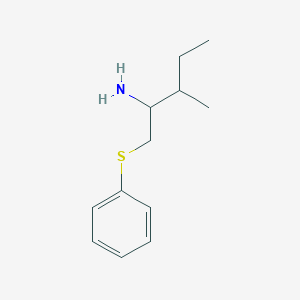
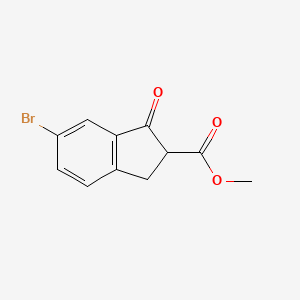
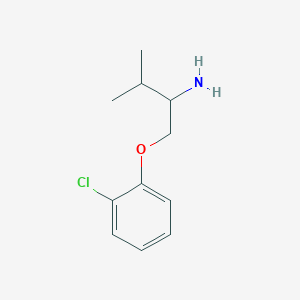
![6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride](/img/structure/B13251069.png)
